Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate
Description
Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate is a complex organic compound with the molecular formula C16H13NO5S3 and a molecular weight of 395.46 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Properties
IUPAC Name |
methyl 3-[4-(thiophen-2-ylsulfonylamino)phenoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S3/c1-21-16(18)15-13(8-10-24-15)22-12-6-4-11(5-7-12)17-25(19,20)14-3-2-9-23-14/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMYESIKVCRIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate is used extensively in scientific research, particularly in the fields of:
Chemistry: It is used as a reference standard in various analytical techniques.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the functional groups attached to the core structure.
Other thiophene derivatives: These compounds have a thiophene ring as part of their structure but differ in the substituents attached to the ring
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate, a compound with a complex structure featuring thiophene and sulfonamide moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H13N O5S3
- Molecular Weight : 395.47 g/mol
- CAS Number : 900015-23-8
The compound's structure includes a thienylsulfonyl group that significantly influences its biological activity by enhancing interactions with biological targets.
This compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and modulation of inflammatory pathways:
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Enzyme Inhibition :
- The compound has shown inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. For instance, in vitro studies demonstrated that it could inhibit COX-1 and COX-2 activities, leading to reduced synthesis of pro-inflammatory mediators .
- A study indicated that at concentrations of 100 µg/mL, the compound inhibited 5-lipoxygenase (5-LOX) by approximately 57%, highlighting its potential as an anti-inflammatory agent .
- Cytokine Modulation :
Pharmacological Profiles
The biological activity of this compound extends to various pharmacological effects:
- Anti-inflammatory Activity :
- Anticancer Potential :
Case Studies and Research Findings
- In Vivo Studies :
- Structural Activity Relationship (SAR) :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
